molecular formula C22H29NO2 B5768065 N-benzyl-N-(tert-butyl)-2-(4-isopropylphenoxy)acetamide

N-benzyl-N-(tert-butyl)-2-(4-isopropylphenoxy)acetamide

Cat. No. B5768065
M. Wt: 339.5 g/mol
InChI Key: GTVFORGFECCPPU-UHFFFAOYSA-N
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Description

N-benzyl-N-(tert-butyl)-2-(4-isopropylphenoxy)acetamide, also known as BIA, is a synthetic compound that belongs to the family of amides. It has been widely used in scientific research due to its potential as a pharmacological agent. BIA has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for various applications.

Mechanism of Action

The mechanism of action of N-benzyl-N-(tert-butyl)-2-(4-isopropylphenoxy)acetamide is not fully understood, but it is believed to act on the central nervous system. N-benzyl-N-(tert-butyl)-2-(4-isopropylphenoxy)acetamide has been found to modulate the activity of GABA receptors, which are involved in the regulation of neurotransmitter release. N-benzyl-N-(tert-butyl)-2-(4-isopropylphenoxy)acetamide has also been found to inhibit the activity of voltage-gated sodium channels, which are involved in the transmission of nerve impulses.
Biochemical and Physiological Effects:
N-benzyl-N-(tert-butyl)-2-(4-isopropylphenoxy)acetamide has been found to exhibit a range of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. N-benzyl-N-(tert-butyl)-2-(4-isopropylphenoxy)acetamide has also been found to reduce pain by modulating the activity of pain receptors. Additionally, N-benzyl-N-(tert-butyl)-2-(4-isopropylphenoxy)acetamide has been found to exhibit anticonvulsant properties by inhibiting the activity of voltage-gated sodium channels.

Advantages and Limitations for Lab Experiments

N-benzyl-N-(tert-butyl)-2-(4-isopropylphenoxy)acetamide has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. N-benzyl-N-(tert-butyl)-2-(4-isopropylphenoxy)acetamide is also stable and has a long shelf life, which makes it ideal for use in long-term experiments. However, N-benzyl-N-(tert-butyl)-2-(4-isopropylphenoxy)acetamide also has some limitations. It is a relatively new compound, which means that its safety profile is not fully understood. Additionally, N-benzyl-N-(tert-butyl)-2-(4-isopropylphenoxy)acetamide is a complex molecule, which makes it difficult to study its mechanism of action.

Future Directions

There are several future directions for the study of N-benzyl-N-(tert-butyl)-2-(4-isopropylphenoxy)acetamide. One potential application is as an anticancer agent. Further studies are needed to determine the efficacy of N-benzyl-N-(tert-butyl)-2-(4-isopropylphenoxy)acetamide in vivo and to elucidate its mechanism of action. Additionally, N-benzyl-N-(tert-butyl)-2-(4-isopropylphenoxy)acetamide may have potential as a treatment for neurological disorders, such as epilepsy and neuropathic pain. Further studies are needed to determine the safety and efficacy of N-benzyl-N-(tert-butyl)-2-(4-isopropylphenoxy)acetamide in these applications. Finally, N-benzyl-N-(tert-butyl)-2-(4-isopropylphenoxy)acetamide may have potential as a tool for studying the mechanisms of GABA receptor modulation and voltage-gated sodium channel inhibition.

Synthesis Methods

The synthesis of N-benzyl-N-(tert-butyl)-2-(4-isopropylphenoxy)acetamide involves the reaction of tert-butylamine with benzyl chloroformate to form N-benzyl-N-tert-butyl carbamate. This is followed by the reaction of the carbamate with 4-isopropylphenoxyacetyl chloride to yield N-benzyl-N-(tert-butyl)-2-(4-isopropylphenoxy)acetamide. The entire process takes place under controlled conditions and requires expertise in organic chemistry.

Scientific Research Applications

N-benzyl-N-(tert-butyl)-2-(4-isopropylphenoxy)acetamide has been extensively studied for its potential as a therapeutic agent for various diseases. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. N-benzyl-N-(tert-butyl)-2-(4-isopropylphenoxy)acetamide has also been studied for its potential as an anticancer agent, as it has been found to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

N-benzyl-N-tert-butyl-2-(4-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO2/c1-17(2)19-11-13-20(14-12-19)25-16-21(24)23(22(3,4)5)15-18-9-7-6-8-10-18/h6-14,17H,15-16H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTVFORGFECCPPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)N(CC2=CC=CC=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-N-tert-butyl-2-[4-(propan-2-yl)phenoxy]acetamide

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